4-Ethylnaphthalen-1-yl-(1-pentylindol-3-yl)methanone
Description
4-Ethylnaphthalen-1-yl-(1-pentylindol-3-yl)methanone (JWH-210) is a synthetic cannabinoid (SC) belonging to the naphthoylindole class, first identified in forensic investigations of designer drugs . It acts as a potent agonist of cannabinoid receptors CB1 (Ki = 0.46 nM) and CB2 (Ki = 0.69 nM), with higher affinity than Δ9-tetrahydrocannabinol (THC) and many structurally related SCs . Its molecular formula is C26H27NO (molecular weight: 369.5 g/mol), featuring a 4-ethyl-substituted naphthoyl group and a pentylindole moiety .
Properties
IUPAC Name |
(4-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO/c1-3-5-10-17-27-18-24(22-13-8-9-14-25(22)27)26(28)23-16-15-19(4-2)20-11-6-7-12-21(20)23/h6-9,11-16,18H,3-5,10,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACIUQLUNACUKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301010019 | |
| Record name | JWH-210 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301010019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
824959-81-1, 824960-02-3 | |
| Record name | (4-Ethyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=824959-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JWH-210 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0824959811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JWH-182 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0824960023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JWH-210 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301010019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethylnaphthalen-1-yl-(1-pentylindol-3-yl)methanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | JWH-210 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R18JYO04PY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Mode of Action:
When JWH-210 binds to CB₁ and CB₂ receptors, it triggers a cascade of intracellular events. Here’s how it works:
Biochemical Pathways:
The downstream effects of JWH-210 involve several pathways:
Pharmacokinetics:
Result of Action:
JWH-210’s effects include altered pain perception, reduced inflammation, and potential neurotoxicity at high doses. It’s essential to consider both therapeutic benefits and risks.
Action Environment:
Environmental factors (e.g., temperature, humidity, light exposure) can influence JWH-210 stability, efficacy, and degradation. Proper storage conditions are crucial for maintaining its integrity.
Biological Activity
4-Ethylnaphthalen-1-yl-(1-pentylindol-3-yl)methanone, commonly referred to as JWH-210, is a synthetic cannabinoid that has garnered attention due to its potent agonistic activity at cannabinoid receptors. This compound is part of a broader class of synthetic cannabinoids that mimic the effects of natural cannabinoids found in cannabis. Understanding the biological activity of JWH-210 is crucial for assessing its pharmacological properties, potential therapeutic applications, and risks associated with its use.
- Molecular Formula : C26H27NO
- Molecular Weight : 369.50 g/mol
- CAS Number : 824959-81-1
JWH-210 acts primarily as a selective agonist for the cannabinoid receptors CB1 and CB2. The activation of these receptors leads to various physiological effects, including modulation of neurotransmitter release and alterations in pain perception, mood, and appetite.
Receptor Binding Affinity
Research indicates that JWH-210 exhibits high binding affinity for CB1 receptors, which are predominantly located in the brain and are responsible for the psychoactive effects associated with cannabinoids. It also binds to CB2 receptors, which are primarily found in peripheral tissues and are involved in immune response modulation.
Pharmacological Effects
The pharmacological profile of JWH-210 includes:
- Psychoactive Effects : Similar to Δ9-tetrahydrocannabinol (THC), users may experience altered states of consciousness, euphoria, and relaxation.
- Analgesic Properties : Studies suggest that synthetic cannabinoids can produce analgesic effects through their action on pain pathways.
Toxicological Concerns
JWH-210 has been associated with adverse effects, particularly when used recreationally. Reports indicate cases of severe toxicity leading to hospitalization or death due to overdose or combined use with other substances.
Case Study 1: Acute Toxicity
A notable case involved a young adult who experienced severe agitation, hallucinations, and cardiovascular instability after using a product containing JWH-210. Toxicological analysis confirmed the presence of this compound alongside other synthetic cannabinoids. The patient required intensive medical intervention but ultimately recovered after several days in the hospital .
Case Study 2: Fatality Linked to Synthetic Cannabinoids
In another incident, a fatality was reported where JWH-210 was identified as one of the contributing factors. The individual exhibited signs of severe intoxication including respiratory depression and altered mental status prior to death .
In Vitro Studies
In vitro studies have demonstrated that JWH-210 can induce significant changes in cellular signaling pathways associated with cannabinoid receptor activation. For instance:
- Vasorelaxation : Cannabinoids like JWH-210 have been shown to cause vasorelaxation in isolated vascular tissues, indicating potential cardiovascular effects .
In Vivo Studies
Pharmacokinetic studies reveal that JWH-210 is rapidly metabolized in vivo, with significant biotransformation occurring in liver microsomes. Metabolites can exhibit varying degrees of activity at cannabinoid receptors, complicating the understanding of its overall effects .
| Study Type | Key Findings |
|---|---|
| In Vitro | Significant receptor activation leading to vasorelaxation; potential analgesic effects observed. |
| In Vivo | Rapid metabolism with multiple metabolites identified; complex pharmacokinetics affecting therapeutic and toxic outcomes. |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C26H27NO
- Molecular Weight : 369.5 g/mol
- CAS Number : 824959-81-1
- Appearance : Solid powder
- Solubility : Soluble in DMSO and other organic solvents
Pharmacological Studies
JWH-210 is primarily used in pharmacological research to understand its interaction with cannabinoid receptors. Its binding affinities are notably high, with values of 0.46 nM for CB1 and 0.69 nM for CB2, indicating its potential effectiveness as a therapeutic agent for conditions modulated by these receptors .
Toxicological Assessments
Due to its classification as a new psychoactive substance (NPS), JWH-210 has been the subject of toxicological studies aimed at assessing its safety profile and potential adverse effects. Research has focused on its metabolic pathways and the identification of metabolites, which is crucial for understanding its impact on human health .
Analytical Chemistry
JWH-210 serves as a reference standard in analytical chemistry, particularly in the development of methods for detecting synthetic cannabinoids in biological samples. Studies have established reliable quantification methods using high-performance liquid chromatography (HPLC) coupled with mass spectrometry, which are essential for forensic and clinical toxicology .
Case Study 1: Pharmacokinetics of JWH-210
A study examined the pharmacokinetics of JWH-210 in vivo, revealing important insights into its absorption, distribution, metabolism, and excretion (ADME). The findings indicated that JWH-210 exhibits rapid absorption and significant distribution in fatty tissues, which is typical for lipophilic compounds. The study also highlighted the compound's prolonged half-life, necessitating careful consideration in therapeutic contexts .
Case Study 2: Behavioral Effects in Animal Models
Research involving animal models has demonstrated that JWH-210 produces cannabinoid-like effects, including analgesia and alterations in locomotor activity. These findings suggest its potential utility in pain management therapies; however, they also raise concerns regarding abuse potential and dependency .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogs
JWH-210 is part of a broader family of naphthoylindole SCs. Key analogs include:
- JWH-018: Naphthalen-1-yl-(1-pentylindol-3-yl)methanone (lacks the 4-ethyl group).
- JWH-122: (4-Methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone (4-methyl instead of 4-ethyl).
- JWH-182: 4-Propylnaphthalen-1-yl-(1-pentylindol-3-yl)methanone (4-propyl substituent).
- JWH-081: 4-Methoxynaphthalen-1-yl-(1-pentylindol-3-yl)methanone (4-methoxy group).
- RCS-4: 2-(4-Methoxyphenyl)-1-(1-pentylindol-3-yl)methanone (phenylmethanone core).
Table 1: Structural and Receptor Affinity Differences
Key Observations :
- The 4-ethyl group in JWH-210 optimizes CB1 binding affinity compared to methyl (JWH-122) or propyl (JWH-182) substituents. This suggests a balance between steric bulk and hydrophobic interactions .
- Lipophilicity : JWH-210 (log P = 7.5) is more lipophilic than JWH-018 (6.2) and RCS-4 (5.6), contributing to prolonged tissue retention .
Pharmacokinetic and Distribution Profiles
Tissue Distribution
Studies in pigs revealed that JWH-210 accumulates in adipose tissue similarly to THC but with slower clearance due to higher lipophilicity. After intravenous administration, its concentration in adipose tissue was 2–3 times higher than in muscle tissue . RCS-4, with lower log P (5.6), showed reduced adipose affinity compared to JWH-210 .
Table 2: Tissue Distribution in Pigs (Relative to Serum)
| Compound | Adipose Tissue | Muscle Tissue | |
|---|---|---|---|
| JWH-210 | 8.5-fold | 3.2-fold | |
| RCS-4 | 4.1-fold | 2.7-fold | |
| THC | 6.9-fold | 2.8-fold |
Metabolic Stability
- JWH-210: Limited human metabolic data, but in vitro studies suggest hydroxylation of the pentyl chain or naphthoyl group as primary pathways .
- JWH-122 : Incorporation of halogens (e.g., iodine in I-JWH-122) increases metabolic stability, but fluorination (e.g., AM-2201) has minimal impact .
- RCS-4 : Rapid glucuronidation due to its methoxyphenyl group, leading to shorter detection windows .
Toxicological Implications
JWH-210’s high CB1 affinity correlates with severe neurological effects (e.g., seizures, psychosis) in overdose cases . Its lipophilicity extends detection windows in adipose tissue, complicating postmortem analysis . In contrast, JWH-081 and RCS-4, with lower receptor affinity and lipophilicity, exhibit milder toxicity .
Q & A
Q. What advanced analytical techniques are critical for detecting and quantifying this compound in complex biological matrices?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
